Kinase Inhibition Profiling Across 3-Amido Thieno[3,4-c]pyrazole Analogues: Target vs. Comparator Selectivity Landscape
The target compound's closest structurally characterized analogue, TAK-659 (the pivalamide derivative), demonstrates potent dual inhibition of SYK (IC50 = 3.2 nM) and FLT3 (IC50 = 4.6 nM) in biochemical assays [1]. By contrast, the 4-fluorobenzamide variant (CAS 450340-71-3) has not been subjected to analogous kinase panel screening in public datasets. In the broader thieno[3,4-c]pyrazole series disclosed in patent WO2005/012305, replacement of the 3-amido substituent shifts kinase selectivity; for example, certain 3-acetamido derivatives exhibit Aurora kinase inhibition while 3-benzamido analogues show CDK activity [2]. This class-level evidence indicates that the 4-fluorobenzamide moiety may impart a distinct kinase selectivity signature, but direct head-to-head data are absent.
| Evidence Dimension | Biochemical kinase inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | TAK-659 (pivalamide): SYK IC50 = 3.2 nM, FLT3 IC50 = 4.6 nM |
| Quantified Difference | Cannot be calculated; target data missing |
| Conditions | Biochemical kinase assays; specific assay conditions for target compound unreported |
Why This Matters
The absence of public kinase profiling data for CAS 450340-71-3 means procurement for kinase-focused projects should be predicated on the distinct 4-fluorobenzamide substituent as a SAR probe, not on assumed kinase potency.
- [1] Lam, B. et al. Discovery of TAK-659: a potent, selective, and orally available SYK/FLT3 dual inhibitor based on a thieno[3,4-c]pyrazole scaffold. J. Med. Chem. 2016, 59, 4841–4854. View Source
- [2] Ohi, N. et al. Heterobicyclic pyrazole derivatives as kinase inhibitors. Patent WO2005/012305 A1, 2005. View Source
